Home > Products > Screening Compounds P88875 > alpha-Amyloid precursor protein modulator
alpha-Amyloid precursor protein modulator -

alpha-Amyloid precursor protein modulator

Catalog Number: EVT-13530351
CAS Number:
Molecular Formula: C27H30F3N3O3
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Amyloid precursor protein modulator is a chemical compound that plays a significant role in the modulation of the amyloid precursor protein, which is crucial in the pathophysiology of Alzheimer's disease. This compound is designed to influence the processing of the amyloid precursor protein, thereby potentially altering the production of amyloid beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. The modulation of this protein is essential for understanding and potentially treating neurodegenerative diseases.

Source

The alpha-Amyloid precursor protein modulator is synthesized through various chemical methods and is commercially available from several suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology. These companies provide detailed specifications and empirical formulas for the compound, highlighting its potential applications in scientific research related to Alzheimer's disease and other neurodegenerative conditions .

Classification

Alpha-Amyloid precursor protein modulator falls under the category of small molecules and pharmacological agents. It is classified as a protein kinase C activator, which indicates its role in cellular signaling pathways that can influence amyloid precursor protein processing and subsequent amyloid beta production .

Synthesis Analysis

Methods

The synthesis of alpha-Amyloid precursor protein modulator involves several steps that typically include:

  1. Starting Materials: The synthesis begins with specific organic compounds that serve as precursors.
  2. Reactions: Various chemical reactions, including amide bond formation and conjugation reactions, are utilized to build the complex structure of the modulator.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

Technical Details

The empirical formula for alpha-Amyloid precursor protein modulator is noted as C19H19F3N2OC_{19}H_{19}F_{3}N_{2}O, indicating its molecular composition. The synthesis process may involve advanced techniques such as solid-phase synthesis or solution-phase synthesis, depending on the specific protocol used .

Molecular Structure Analysis

Structure

The molecular structure of alpha-Amyloid precursor protein modulator includes a benzolactam core with various substituents that enhance its biological activity. The presence of a trifluoromethyl group is particularly notable as it can influence the compound's lipophilicity and biological interactions.

Data

The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. These analyses provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions

Alpha-Amyloid precursor protein modulator undergoes several key reactions:

  1. Proteolytic Cleavage: It interacts with enzymes such as alpha-secretase and beta-secretase, which are involved in the cleavage of amyloid precursor protein.
  2. Activation Pathways: The compound activates protein kinase C pathways, influencing downstream signaling that affects amyloid precursor protein processing.

Technical Details

These reactions are typically studied using in vitro assays where cell lines expressing amyloid precursor protein are treated with the modulator to observe changes in amyloid beta production. The kinetics of these reactions can provide valuable data on the efficacy and potency of the modulator .

Mechanism of Action

Process

The mechanism by which alpha-Amyloid precursor protein modulator exerts its effects involves:

  1. Binding: The compound binds to specific sites on the amyloid precursor protein or associated enzymes.
  2. Modulation: This binding alters the enzymatic activity responsible for cleaving amyloid precursor protein, potentially shifting the balance towards non-amyloidogenic pathways.
  3. Outcome: The ultimate effect is a reduction in amyloid beta production, which could mitigate plaque formation associated with Alzheimer's disease.

Data

Experimental data from cell culture studies demonstrate that treatment with alpha-Amyloid precursor protein modulator leads to decreased levels of amyloid beta peptides in comparison to untreated controls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but may degrade under extreme temperatures or light exposure.
  • Reactivity: Reacts with specific enzymes involved in amyloid precursor protein processing.

Relevant Data or Analyses

Characterization studies often include assessments of melting point, boiling point, and spectral data (NMR, IR) to confirm structural integrity and purity .

Applications

Scientific Uses

Alpha-Amyloid precursor protein modulator is primarily utilized in research settings focused on:

  • Alzheimer's Disease Research: Investigating its potential to modify amyloid beta production and plaque formation.
  • Neurobiology Studies: Understanding synaptic functions and neuronal health through modulation of amyloid precursor protein pathways.
  • Drug Development: Serving as a lead compound for developing therapeutics aimed at reducing Alzheimer's disease pathology.

This compound represents a promising avenue for exploring new treatments for neurodegenerative diseases by targeting fundamental processes involved in amyloid precursor protein metabolism.

Mechanistic Foundations of α-Amyloid Precursor Protein Modulation

Molecular Targets in Amyloidogenic vs. Non-Amyloidogenic APP Processing Pathways

Amyloid precursor protein (APP) undergoes proteolytic processing via two competing pathways: the amyloidogenic pathway generates neurotoxic amyloid-β (Aβ) peptides, while the non-amyloidogenic pathway produces neuroprotective fragments. In the amyloidogenic pathway, β-secretase (BACE1) cleaves APP in endosomal compartments to release soluble APPβ (sAPPβ) and a membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 yields Aβ peptides (38-43 amino acids), with Aβ42 being highly aggregation-prone [1] [2]. Conversely, the non-amyloidogenic pathway involves α-secretase (ADAM10/17) cleaving APP within the Aβ domain, precluding Aβ formation and releasing neurotrophic sAPPα. The subcellular localization dictates pathway preference: α-secretase acts predominantly at the plasma membrane, while β-secretase operates in acidic endosomes [2] [4]. SorLA (SORL1), a sorting receptor, shifts APP toward the trans-Golgi network, reducing Aβ generation by limiting APP-BACE1 interactions in endosomes [2].

Table 1: Key Components of APP Processing Pathways

PathwayKey EnzymesCleavage ProductsFunctional Outcome
AmyloidogenicBACE1 + γ-secretaseAβ peptides (Aβ40, Aβ42) + sAPPβNeurotoxic aggregates, plaque formation
Non-amyloidogenicADAM10/17 + γ-secretasesAPPα + P3 peptideNeuroprotection, synaptic plasticity
RegulatorySorLA, retromer complexAPP retention in TGNReduced Aβ production

PKC Isoform-Specific Activation Dynamics and Downstream Signaling Cascades

Protein kinase C (PKC) activation redirects APP processing toward non-amyloidogenic cleavage through isoform-specific mechanisms. Benzolactam-derived PKC activators (e.g., α-APP modulator, Ki = 11.9 nM for PKCα) enhance sAPPα secretion at nanomolar concentrations (100 nM) in human fibroblasts without tumor-promoting activity [5]. PKC signaling exhibits cell-type specificity: in fibroblasts, PKC activation reduces BACE1 accumulation by enhancing proteasomal degradation, while in neurons, it promotes BACE1 translocation to the plasma membrane where β-secretase activity is diminished due to suboptimal pH [3] [6]. This compartmentalization limits APP β-cleavage. The PKCε isoform is particularly neuroprotective, as its activation correlates with improved synaptic function and reduced Aβ deposition in Alzheimer’s disease (AD) models [6]. Downstream, PKC phosphorylates ADAM10 cytoplasmic residues, stabilizing the enzyme at the cell surface and increasing α-secretase activity by ~30% [3].

Allosteric Regulation of α-Secretase (ADAM10/17) Activity

α-Secretase activity is modulated through allosteric mechanisms influencing enzyme stability, localization, and catalytic efficiency. Transcriptional upregulation of ADAM10 occurs via PKC-coupled G protein-coupled receptors (GPCRs), while post-translational modifications (e.g., phosphorylation) enhance ADAM10 membrane retention. The disintegrin domain of ADAM10 undergoes conformational changes upon PKC activation, exposing its catalytic site to APP substrates [3] [7]. Natural compounds like quercetin induce ADAM10 gene expression in aluminum chloride-induced AD models, increasing non-amyloidogenic processing by >50% [1]. ADAM17 (TACE) is similarly regulated through reactive oxygen species (ROS)-dependent ERK phosphorylation, which promotes its maturation and surface expression. Negative regulators include tissue inhibitors of metalloproteinases (TIMPs), which bind ADAM10 exosites to limit APP access [3].

Table 2: Modulators of α-Secretase Activity

Modulator TypeExamplesMechanism of ActionEffect on APP Processing
Synthetic PKC activatorsBenzolactam derivativesPKCα activation → ADAM10 phosphorylation↑ sAPPα (2.5-fold at 100 nM)
PhytochemicalsQuercetin, epigallocatechin↑ ADAM10/17 transcription via MAPK/ERK↑ Non-amyloidogenic cleavage
Endogenous inhibitorsTIMP-1, TIMP-3Allosteric inhibition of ADAM10 catalytic site↓ sAPPα production

Competitive Inhibition of β-Secretase (BACE1) Proteolytic Function

BACE1 inhibition is achieved through competitive substrate blockade and intracellular trafficking modulation. Peptidomimetic inhibitors (e.g., AZD3839, MK-8931) occupy BACE1’s catalytic aspartate dyad, reducing Aβ by >80% in preclinical models [2] [8]. However, non-competitive strategies show promise: PKC activation redirects BACE1 trafficking in neurons, increasing surface BACE1 where neutral pH diminishes activity. SorCS1, a neuronal sorting receptor, retains APP in axons by reducing anterograde transport vesicles, limiting APP-BACE1 co-localization in endosomes [2]. Oxidative stress exacerbates BACE1 activity via the PKR-eIF2α axis, where phosphorylated eIF2α enhances BACE1 translation. Inhibiting PKR normalizes eIF2α phosphorylation and reduces BACE1 levels in neuroblastoma cells [9]. Retromer complex stabilizers (e.g., R55) promote APP retrieval from endosomes, reducing Aβ generation by 60% [2].

Cross-Talk Between APP Processing and Tau Phosphorylation via GSK3β Modulation

GSK3β serves as a molecular bridge linking Aβ production and tau pathology. Aβ oligomers activate GSK3β by impairing PI3K/Akt signaling, which normally suppresses GSK3β through Ser9 phosphorylation. Activated GSK3β then hyperphosphorylates tau at >40 residues (e.g., Ser396, Ser404), promoting neurofibrillary tangle formation [7] [10]. Conversely, APP intracellular domain (AICD) fragments, generated during γ-secretase cleavage, form transcriptionally active complexes with Fe65 and Tip60. These complexes upregulate GSK3β expression, creating a feed-forward loop that amplifies both Aβ and tau pathologies [8] [10]. GSK3β inhibitors (e.g., lithium, tideglusib) reduce tau phosphorylation and Aβ secretion in AD models:

  • Lithium (IC50 = 2mM) inhibits GSK3β directly, reducing tau hyperphosphorylation by 40–60%
  • Tideglusib covalently modifies GSK3β’s catalytic cysteine, improving cognition in phase II trials [10]

Table 3: GSK3β-Targeted Interventions in AD Pathology

InterventionMolecular TargetEffect on AD PathwaysExperimental Outcomes
LithiumGSK3β ATP-binding site↓ Tau phosphorylation, ↓ Aβ productionRescue of synaptic deficits in APP mice
TideglusibGSK3β Cys199↑ Non-amyloidogenic processing, ↓ NFTsPhase II clinical trial: cognitive stabilization
LPA receptor antagonistsLPA-GSK3β activation↓ Tau phosphorylation at GSK3β epitopesBlock Aβ-induced neurite retraction

Properties

Product Name

alpha-Amyloid precursor protein modulator

IUPAC Name

N-[5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide

Molecular Formula

C27H30F3N3O3

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)

InChI Key

WOLVEMPZUIFSII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.